molecular formula C12H9BrN4S2 B11096578 2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B11096578
M. Wt: 353.3 g/mol
InChI Key: DIJUBNAMJCQUCK-UHFFFAOYSA-N
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Description

2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that features a thiopyran ring substituted with amino groups, a bromo-methylthiophenyl group, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of Amino Groups: The amino groups can be introduced via nucleophilic substitution reactions using amines.

    Bromination: The bromo group can be introduced through bromination reactions using molecular bromine or other brominating agents.

    Attachment of the Methylthiophenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of Dicarbonitrile Groups: The dicarbonitrile groups can be introduced through a reaction with cyanogen bromide or other suitable nitrile-forming reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.

    Reduction: Reduction reactions can occur at the nitrile groups, converting them to amines or other functional groups.

    Substitution: The amino and bromo groups can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiopyran ring.

    Reduction: Reduced forms of the nitrile groups, such as primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features suggest it could interact with biological targets, leading to the development of new drugs or therapeutic agents.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its potential for chemical modification and functionalization.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of amino and bromo groups suggests potential for binding to active sites or forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-diamino-4-(4-chloro-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile: Similar structure but with a chloro group instead of a bromo group.

    2,6-diamino-4-(4-bromo-5-ethylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both amino and bromo groups, along with the thiopyran ring, provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C12H9BrN4S2

Molecular Weight

353.3 g/mol

IUPAC Name

2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C12H9BrN4S2/c1-5-8(13)2-9(18-5)10-6(3-14)11(16)19-12(17)7(10)4-15/h2,10H,16-17H2,1H3

InChI Key

DIJUBNAMJCQUCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2C(=C(SC(=C2C#N)N)N)C#N)Br

Origin of Product

United States

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